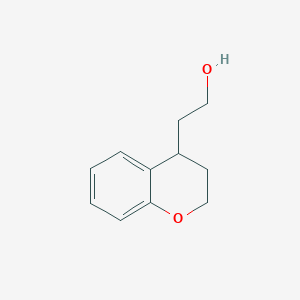

2-(Chroman-4-yl)ethanol

Description

Architectural Significance of Chroman Ring Systems in Organic Chemistry

The chroman ring system, a bicyclic ether, consists of a benzene (B151609) ring fused to a dihydropyran ring. ontosight.ai This architectural framework is a fundamental component of numerous natural products, including flavonoids, isoflavonoids, and catechins. researchgate.net The structural rigidity and defined three-dimensional shape of the chroman nucleus make it an attractive scaffold for the design of new therapeutic agents. nih.gov Its structure allows for substitution at various positions, enabling the creation of a diverse library of derivatives with distinct physicochemical and biological properties. nih.govgoogle.com The absence of a double bond between C-2 and C-3 in the dihydropyran ring distinguishes chroman from its close relative, chromone (B188151), leading to significant variations in their biological activities. nih.gov

The chroman-4-one, or chromanone, framework is a particularly important structural entity within the class of oxygen-containing heterocycles. researchgate.netresearchgate.net It serves as a major building block in a large class of medicinal compounds. researchgate.net The structural diversity within the chroman-4-one family has led to their categorization into several groups, including flavanones (2-phenyl-4-chromanones) and isoflavanones (3-phenyl-4-chromanones). researchgate.net Synthetic modifications at the 2-, 3-, 6-, and 8-positions of chroman-4-ones have been extensively explored to develop new compounds with specific biological functions. gu.se

Current Research Trajectories for Chromanyl Compounds and Derivatives

Current research on chroman derivatives is vibrant and multifaceted, with significant efforts directed towards the synthesis of novel analogs and the exploration of their biological activities. A major focus is on developing efficient and sustainable synthetic methodologies. researchgate.net For instance, recent studies have reported on organophotoredox catalyzed approaches for the synthesis of 3-alkyl substituted chroman-4-ones and metal-free conditions for producing carbamoylated chroman-4-ones. researchgate.net

The pharmacological potential of chroman derivatives continues to be a major driver of research. These compounds have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiepileptic properties. nih.govsdu.dkontosight.ai For example, certain chroman-4-one derivatives have shown the ability to reduce the proliferation of breast and lung cancer cells. gu.se The design of chroman-based compounds as selective inhibitors of enzymes like Sirt2 is another active area of investigation. gu.se

Furthermore, the development of chroman derivatives as dual-action agents is an emerging trend. A recent study described the design and synthesis of chroman derivatives with both anti-breast cancer and antiepileptic activities. nih.gov The exploration of structure-activity relationships (SAR) is crucial in this context, helping to identify the key structural features responsible for the observed biological effects and to guide the design of more potent and selective compounds. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-(3,4-dihydro-2H-chromen-4-yl)ethanol |

InChI |

InChI=1S/C11H14O2/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11/h1-4,9,12H,5-8H2 |

InChI Key |

QWASRIJPLWDQCC-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=CC=CC=C2C1CCO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chroman 4 Yl Ethanol and Analogues

Advanced Synthetic Routes for the Chroman-4-yl Core Construction

The construction of the chroman-4-yl core is central to the synthesis of 2-(Chroman-4-yl)ethanol and its derivatives. Advanced synthetic routes often employ sophisticated strategies to achieve high yields and control stereochemistry.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like chromans by combining three or more starting materials in a single step. acs.org This approach is valued for its atom economy and ability to rapidly generate diverse molecular libraries.

The choice of catalyst is crucial in directing the outcome of multi-component reactions for chroman synthesis. Various catalysts, from simple bases to more complex organocatalysts, have been employed to facilitate these transformations.

Ca(OH)₂: Calcium hydroxide (B78521) has been utilized as a mild and effective base catalyst in the one-pot synthesis of 4H-chromene derivatives. nih.gov For instance, the reaction of resorcinols and 2-benzylidene malononitriles proceeds in the presence of Ca(OH)₂ to afford 4H-chromenes. frontiersin.org This methodology has also been extended to the synthesis of 4H-chromenes bearing a spirooxindole skeleton from isatins, malononitrile (B47326), and resorcinols, providing biologically relevant molecules in moderate to good yields. nih.gov

Diethylamine (B46881): Diethylamine serves as an efficient organocatalyst for the synthesis of 2-amino-4H-chromenes. frontiersin.org It facilitates the one-pot, three-component reaction of an aldehyde, malononitrile, and a phenol (B47542) derivative, such as resorcinol, typically in refluxing ethanol (B145695). frontiersin.orgnih.gov The proposed mechanism involves a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. frontiersin.org

K₃PO₄: Potassium phosphate (B84403) is another effective catalyst for the multi-component synthesis of chromene derivatives. academie-sciences.fr It has been successfully used in the one-pot reaction of salicylaldehydes, malononitrile, and triethyl phosphite (B83602) to produce (2-amino-3-cyano-4H-chromen-4-yl)phosphonic acid diethyl esters at room temperature in ethanol. academie-sciences.fracademie-sciences.fr A plausible mechanism suggests that K₃PO₄ is basic enough to promote the formation of a cyanoolefin, followed by ring closure and a phospha-Michael addition. academie-sciences.fr K₃PO₄ has also been employed in the synthesis of 4H-chromene-3-carboxylate derivatives from salicylaldehyde, ethyl acetoacetate, and dimedone. researchgate.net

Table 1: Catalyst-Dependent Multi-Component Synthesis of Chroman Analogues

| Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|

| Ca(OH)₂ | Resorcinols, 2-benzylidene malononitriles | 4H-Chromenes | nih.govfrontiersin.org |

| Diethylamine | Aryl aldehydes, malononitrile, resorcinol | 2-Amino-4H-chromenes | frontiersin.orgnih.gov |

| K₃PO₄ | Salicylaldehydes, malononitrile, triethyl phosphite | (2-Amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl esters | academie-sciences.fracademie-sciences.fr |

| K₃PO₄ | Salicylaldehyde, ethyl acetoacetate, dimedone | 4H-Chromene-3-carboxylate derivatives | researchgate.net |

The choice of solvent plays a critical role in the optimization of multi-component reactions for chroman synthesis, influencing both reaction yield and diastereoselectivity. nih.gov

In the synthesis of chroman-spirobenzofuranone scaffolds, a solvent screening revealed that oxygenated solvents like THF, diethyl ether, and 1,4-dioxane (B91453) provided higher yields and diastereoselectivities compared to more polar solvents such as acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF). nih.govrsc.org Specifically, conducting the reaction in THF led to the desired product with excellent diastereoselectivity. nih.gov

Similarly, in the palladium-catalyzed aminocarbonylation of 3-iodochromone, solvent choice was a key parameter. While a nonpolar solvent like THF resulted in a lower yield, DMF was found to be optimal under specific conditions. acs.org The optimization of reaction conditions, including the solvent, is crucial for achieving high yields and selectivity in these complex transformations. rsc.org For instance, in a piperidine-iodine catalyzed multi-component reaction, ethanol proved to be the most effective solvent, whereas aprotic polar solvents led to a mixture of products. mdpi.com

Strategic Cyclization Protocols

Strategic cyclization protocols provide another powerful avenue for the construction of the chroman ring system. These methods often involve a sequential or tandem reaction cascade to build the heterocyclic core.

This strategy combines a base-promoted aldol (B89426) condensation with an intramolecular oxa-Michael addition to form the chroman ring. The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. taylorandfrancis.com In the context of chroman synthesis, a one-pot process can involve a Claisen-Schmidt condensation (a type of aldol condensation) between a 2'-hydroxyacetophenone (B8834) and an aldehyde, followed by an intramolecular oxa-Michael addition of the resulting 2'-hydroxychalcone. scispace.com This sequence is often concluded with an aerobic oxidative dehydrogenation to yield the corresponding chromone (B188151).

The intramolecular oxa-Michael addition is a key step in many chroman syntheses. rsc.org It involves the cyclization of a tethered alcohol onto an α,β-unsaturated system. acs.orgnih.gov Bifunctional catalysts have been developed to promote this reaction enantioselectively. nih.gov The reaction can be challenging due to the lower nucleophilicity of alcohols compared to other nucleophiles. nih.gov

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds to an aromatic ring. In the context of chroman synthesis, it can be part of a tandem or sequential process.

A notable example is the TfOH-catalyzed three-component Friedel-Crafts alkylation/ketalization sequence involving indoles, alcohols, and ortho-hydroxychalcones. rsc.orgrsc.org This method affords 4-indole substituted chromans with a ketal motif in high yields. rsc.orgrsc.org The reaction proceeds through an initial Friedel-Crafts alkylation of the indole (B1671886) with the ortho-hydroxychalcone, followed by an intramolecular ketalization involving the alcohol.

Another approach is the enantioselective tandem Friedel–Crafts alkylation/Michael addition reaction. beilstein-journals.orgthieme-connect.com This has been achieved using a chiral bis(oxazoline)-Zn(OTf)₂ complex as a catalyst with indoles and nitroolefin enoates as substrates, leading to highly functionalized chiral chromans. beilstein-journals.orgthieme-connect.com The reaction can also be designed as a Friedel-Crafts alkylation/hemiketalization sequence to produce chiral chromans with excellent yields and stereoselectivity. dntb.gov.uarsc.org

Table 2: Strategic Cyclization Protocols for Chroman Synthesis

| Protocol | Key Reactions | Starting Materials (Examples) | Product Type | Reference |

|---|---|---|---|---|

| Base-Promoted Aldol Condensation/Intramolecular Oxa-Michael Addition | Aldol Condensation, Oxa-Michael Addition | 2'-Hydroxyacetophenones, Aldehydes | Chromanones/Chromones | scispace.com |

| Friedel-Crafts Alkylation/Ketalization | Friedel-Crafts Alkylation, Ketalization | Indoles, Alcohols, ortho-Hydroxychalcones | 4-Indole Substituted Chromans | rsc.orgrsc.org |

| Tandem Friedel-Crafts Alkylation/Michael Addition | Friedel-Crafts Alkylation, Michael Addition | Indoles, Nitroolefin enoates | Functionalized Chiral Chromans | beilstein-journals.orgthieme-connect.com |

Chemo- and Regioselective Reduction Strategies

The reduction of the carbonyl group at the C4 position of chroman-4-ones is a fundamental step. A variety of reducing agents can be employed for this transformation, with the choice of reagent influencing the stereochemical outcome at the newly formed chiral center.

A common method involves the use of sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like methanol (B129727) or ethanol. This reagent is known for its chemoselectivity in reducing ketones in the presence of other functional groups. For instance, the reduction of substituted chroman-4-ones with NaBH₄ typically affords the corresponding chroman-4-ols in high yields. researchgate.net The stereoselectivity of this reduction can be influenced by the substitution pattern on the chroman ring.

Catalytic hydrogenation is another effective method for the reduction of the carbonyl group. Catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts can be used. These methods are often clean and result in high yields of the desired chroman-4-ols.

The generation of the alcohol group at the 4-position of the chroman ring is typically achieved through the reduction of the corresponding chroman-4-one. The choice of reducing agent is crucial for achieving high yields and, in many cases, for controlling the stereochemistry of the resulting alcohol.

For example, the asymmetric reduction of chroman-4-ones can be achieved using chiral reducing agents or catalysts. Biocatalytic reductions using microorganisms or isolated enzymes have shown excellent enantioselectivity in the conversion of chroman-4-ones to chiral chroman-4-ols. Filamentous fungi, for instance, have been successfully employed for the enantioselective reduction of 4-chromanone (B43037) and its derivatives, predominantly yielding the (S)-alcohols with high enantiomeric excess. researchgate.net

Chemical methods for asymmetric reduction often involve the use of chiral catalysts. Ruthenium-catalyzed asymmetric transfer hydrogenation of 3-fluorochromanones, for example, has been shown to produce enantioenriched cis-3-fluorochroman-4-ols with high diastereomeric ratios and excellent enantioselectivities through a dynamic kinetic resolution process. acs.org

Introduction of the Ethanol Side Chain

The introduction of the two-carbon ethanol side chain at the 4-position of the chroman ring is a key step in the synthesis of the target molecule. This can be accomplished through various carbon-carbon bond-forming reactions.

One-Step and Stepwise Alkylation/Acylation Methods

While direct alkylation at the 4-position of the chroman ring can be challenging, acylation followed by reduction presents a viable stepwise approach. For instance, a chroman-4-one can be reacted with a suitable two-carbon electrophile. However, a more common strategy involves the reaction of a pre-formed chroman-4-one with a nucleophile that introduces the desired two-carbon unit. derpharmachemica.com

Carbon-Carbon Bond Formation with Aliphatic Reagents

Several classic organometallic reactions can be employed to introduce the ethanol side chain precursor at the 4-position of a chroman-4-one.

Grignard Reaction: The reaction of a chroman-4-one with a two-carbon Grignard reagent, such as ethylmagnesium bromide (EtMgBr), would initially form a tertiary alcohol at the 4-position. wikipedia.orgmasterorganicchemistry.comlibretexts.org Subsequent dehydration to the alkene followed by hydroboration-oxidation would yield the desired primary alcohol of the this compound side chain. Alternatively, reaction with vinylmagnesium bromide would introduce a vinyl group, which can then be oxidized to the ethanol side chain.

Wittig Reaction: The Wittig reaction provides a powerful method for converting a ketone into an alkene. masterorganicchemistry.comlibretexts.orgiitk.ac.in Reacting a chroman-4-one with a phosphonium (B103445) ylide, such as (methoxymethyl)triphenylphosphonium (B8745145) chloride, would yield a methoxyvinyl-substituted chroman. Hydrolysis of the enol ether would give an aldehyde, which can then be reduced to the primary alcohol. A more direct approach would be the use of an ylide that already contains a protected hydroxyl group.

Reformatsky Reaction: The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. wikipedia.orgbyjus.comorganic-chemistry.orglibretexts.org Reacting a chroman-4-one with ethyl bromoacetate (B1195939) and zinc would yield a β-hydroxy ester. Subsequent reduction of the ester functionality would provide the this compound.

| Reaction | Reagent | Intermediate | Final Step |

| Grignard | Ethylmagnesium bromide | 4-Ethyl-chroman-4-ol | Dehydration, Hydroboration-Oxidation |

| Wittig | (Methoxymethyl)triphenylphosphonium chloride | 4-(Methoxyvinyl)chroman | Hydrolysis, Reduction |

| Reformatsky | Ethyl bromoacetate, Zn | Ethyl 2-(chroman-4-yl)-2-hydroxyacetate | Reduction of ester |

Asymmetric and Diastereoselective Synthesis of this compound

Controlling the stereochemistry at the C4 position and potentially at the C2 position of the chroman ring is crucial for the synthesis of specific stereoisomers of this compound.

Asymmetric synthesis of chroman derivatives has been extensively reviewed, highlighting various strategies to introduce chirality. chim.it For the synthesis of enantiomerically enriched this compound, two main approaches can be considered: the use of a chiral starting material or the application of an asymmetric reaction.

Asymmetric Reduction: As mentioned in section 2.1.3.2, the asymmetric reduction of a prochiral chroman-4-one is a highly effective method for establishing the stereocenter at the 4-position. Both biocatalytic and chemical methods have proven successful in achieving high enantioselectivities. researchgate.netacs.org

Diastereoselective Reactions: When the chroman ring already contains a chiral center (e.g., at the 2-position), the introduction of the ethanol side chain at the 4-position can proceed with diastereoselectivity. The existing stereocenter can direct the approach of the nucleophile, leading to the preferential formation of one diastereomer. For instance, the addition of organometallic reagents to chiral chroman-4-ones can exhibit facial selectivity. The diastereoselective construction of 4-substituted chromans has been achieved through various methods, including Friedel-Crafts alkylation and other multicomponent reactions. rsc.orgoup.comrsc.org

| Method | Catalyst/Reagent | Substrate | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

| Asymmetric Transfer Hydrogenation | Ruthenium catalyst | 3-Fluoro-chromanone | cis-3-Fluorochroman-4-ol | up to 99:1 | up to >99% acs.org |

| Biocatalytic Reduction | Filamentous fungi | 4-Chromanone | (S)-Chroman-4-ol | - | High (specific values vary) researchgate.net |

| Friedel-Crafts Alkylation/Ketalization | TfOH | Indole, Alcohol, ortho-Hydroxychalcone | 4-Indole substituted chroman | Excellent | - rsc.org |

Chiral Catalyst-Mediated Approaches

The enantioselective synthesis of chroman derivatives is of high importance due to the prevalence of chiral 2-substituted chromans in a wide array of bioactive molecules. core.ac.uk Organocatalysis has emerged as a powerful tool in this regard, offering metal-free and environmentally benign alternatives to traditional metal-based catalysts. rsc.orgrsc.org

Bifunctional organocatalysts, such as those based on cinchona alkaloids, have been successfully employed to facilitate the asymmetric synthesis of chroman derivatives. core.ac.ukrsc.org These catalysts can activate both the nucleophile and the electrophile in a concerted manner, leading to high enantioselectivity. For instance, the intramolecular oxy-Michael addition of phenol derivatives bearing an α,β-unsaturated ketone or thioester moiety can be catalyzed by quinidine-derived bifunctional aminourea catalysts. core.ac.uk The choice of solvent has been shown to be crucial, with THF often providing superior results in terms of both yield and enantioselectivity. core.ac.uk

Another notable approach involves the use of chiral spiroaminoborate esters as highly enantioselective catalysts for the borane (B79455) reduction of ketones, including those with a chroman structure. nih.gov This method has been effective in producing enantiomerically pure alcohols, which are key intermediates. nih.gov Furthermore, lipase-mediated enzymatic reactions, such as the acetylation of racemic 2-(chroman-2-yl)ethanols, have been utilized for the kinetic resolution of enantiomers, providing access to both (S)- and (R)-configurations. researchgate.net

Diastereoselective Construction of Chroman-4-yl Ethanol Scaffolds

The diastereoselective synthesis of substituted chromans is critical for creating complex molecular architectures with specific biological activities. Domino reactions, catalyzed by modularly designed organocatalysts, have proven to be a highly effective strategy. nih.gov A domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols can produce functionalized chromanes with high diastereoselectivity and enantioselectivity. nih.gov The resulting products can be further modified, for example, through dehydroxylation to yield 3,4-substituted chromanes while preserving the stereochemical integrity. nih.gov

Three-component reactions also offer a powerful avenue for the diastereoselective construction of complex chroman scaffolds. For example, a Friedel–Crafts alkylation/ketalization sequence involving indoles and ortho-hydroxychalcones can generate 4-indole substituted chromans bearing a ketal motif with good diastereoselectivity. rsc.orgrsc.org The control of reaction selectivity in the synthesis of disubstituted piperidines, which can be considered analogous scaffolds, has been achieved by simply altering the order of the reaction sequence, highlighting a potential strategy for chroman synthesis as well. nih.gov

Green Chemistry Initiatives in Chroman Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chroman derivatives to minimize environmental impact and enhance sustainability. core.ac.uknih.govresearchgate.netresearchgate.net These initiatives focus on the use of environmentally friendly catalysts, sustainable solvents, and energy-efficient reaction conditions. core.ac.uknih.govresearchgate.netdergipark.org.tr

Environmentally Benign Catalysis (e.g., organocatalysts, heterogeneous catalysts)

The shift towards more sustainable catalytic systems is a cornerstone of green chroman synthesis. Organocatalysts, being metal-free, are inherently less toxic and more environmentally friendly than many traditional metal catalysts. core.ac.ukrsc.orgthieme-connect.com They have been successfully applied in various asymmetric reactions to produce chiral chromans with high efficiency and selectivity. nih.govcore.ac.uk

Heterogeneous catalysts offer significant advantages in terms of reusability and ease of separation from the reaction mixture, contributing to more sustainable processes. rsc.orgresearchgate.nettandfonline.comtandfonline.comsamipubco.com For instance, a heterogeneous acid-base synergic catalyst with immobilized chiral amines on a silica (B1680970) support has been developed for the enantioselective synthesis of chromans via an oxa-Michael–Michael cascade reaction. rsc.orgresearchgate.net This system affords high selectivity and enantiomeric excess. rsc.org Other examples include the use of biowaste-derived heterogeneous catalysts and silica-supported perchloric acid (HClO4–SiO2) for the synthesis of chromene derivatives. tandfonline.comtandfonline.com

| Catalyst Type | Example | Application in Chroman/Chromene Synthesis | Reference |

| Organocatalyst | Cinchona-alkaloid-urea-based | Asymmetric intramolecular oxy-Michael addition | core.ac.ukrsc.org |

| Organocatalyst | Diethylamine | Diastereoselective synthesis of 2-amino-4H-chromenes | academie-sciences.fr |

| Heterogeneous | Immobilized chiral amines on silica | Enantioselective oxa-Michael–Michael cascade reaction | rsc.orgresearchgate.net |

| Heterogeneous | Biowaste-derived | One-pot multicomponent synthesis of 2-amino-4H-chromenes | tandfonline.com |

| Heterogeneous | HClO4–SiO2 | Synthesis of chromenes and dihydropyrimidines | tandfonline.com |

Application of Sustainable Solvents and Solvent-Free Conditions

Reducing or eliminating the use of hazardous organic solvents is a key goal of green chemistry. dergipark.org.trresearchgate.net Water, being non-toxic and readily available, has been explored as a green solvent for the synthesis of chroman derivatives. nih.govnih.gov For example, the ultrasound-assisted synthesis of 3-substituted-chroman-2,4-diones has been successfully carried out in water. nih.govnih.gov

Solvent-free reaction conditions represent an even more sustainable approach, minimizing waste and simplifying product isolation. dergipark.org.trresearchgate.net Microwave-assisted Knoevenagel condensation of 3-formyl chromones under solvent-free conditions has been reported for the synthesis of chroman derivatives. tsijournals.com Similarly, the synthesis of dihydropyrano[3,2-c]chromene derivatives has been achieved using DABCO as a catalyst under neat, solvent-free conditions. researchgate.net Deep eutectic solvents (DESs), which are biodegradable and inexpensive, have also emerged as a promising green alternative for reactions like the Pechmann condensation to produce coumarins. acs.org

| Condition | Example Reaction | Catalyst/Promoter | Reference |

| Water | Synthesis of 3-substituted-chroman-2,4-diones | Ultrasound | nih.govnih.gov |

| Solvent-Free | Knoevenagel condensation of 3-formyl chromones | Microwave | tsijournals.com |

| Solvent-Free | Synthesis of dihydropyrano[3,2-c]chromenes | DABCO | researchgate.net |

| Deep Eutectic Solvent | Pechmann condensation for coumarin (B35378) synthesis | Choline chloride/L-(+)-tartaric acid | acs.org |

Microwave and Ultrasound-Assisted Synthesis

The use of alternative energy sources like microwave irradiation and ultrasound has become a hallmark of green organic synthesis. nih.govnih.govnih.govscielo.org.mxbenthamdirect.com These techniques can significantly reduce reaction times, improve yields, and often lead to cleaner reactions with fewer byproducts. nih.govnih.govresearchgate.net

Microwave-assisted synthesis has been widely applied to the preparation of chromenes and related heterocycles. nih.govtsijournals.comnih.govscielo.org.mxbenthamdirect.com It has been shown to be particularly effective for multicomponent reactions, allowing for the rapid assembly of complex molecules in a single pot. nih.gov For instance, the synthesis of tetrazole-based 3-hydroxy-4H-chromen-4-ones via a modified Algar-Flynn-Oyamada reaction was significantly accelerated with higher yields under microwave irradiation compared to conventional heating. scielo.org.mx

Ultrasound-assisted synthesis offers another energy-efficient and convenient method for preparing chroman derivatives. nih.govnih.govresearchgate.netacs.orgbenthamdirect.cominnovareacademics.in Sonocatalyzed procedures often feature experimental simplicity, good functional group tolerance, and excellent yields. nih.govnih.gov The one-pot, three-component synthesis of 3-substituted chroman-2,4-diones is a prime example of the benefits of ultrasound irradiation, which can be performed in water without an additional activator. nih.govnih.gov The frequency of the ultrasound has been shown to influence the reaction yield, highlighting the importance of optimizing reaction parameters. nih.gov

| Technique | Reaction | Advantages | Reference |

| Microwave | Synthesis of tetrazole based 3-hydroxy-4H-chromen-4-ones | Faster conversion, higher yields | scielo.org.mx |

| Microwave | Synthesis of 2H-chromene derivatives | Good yields, rapid | nih.gov |

| Microwave | Knoevenagel condensation | Solvent-free, rapid | tsijournals.com |

| Ultrasound | Synthesis of 3-substituted-chroman-2,4-diones | Excellent yields, short reaction time, use of water as solvent | nih.govnih.gov |

| Ultrasound | Synthesis of 7-aryl/heteroarylchromeno[4,3-d]pyrido[1,2-a]pyrimidin-6(7H)-ones | High efficiency, energy efficient, use of aqueous ethanol | acs.org |

| Ultrasound | Synthesis of 2-furan-2-yl-4H-chromen-4-ones | Higher yields, lower reaction time | researchgate.netinnovareacademics.in |

Derivatization Strategies and Functionalization of the 2 Chroman 4 Yl Ethanol Core

Functionalization of the Ethanol (B145695) Side Chain

The ethanol side chain of 2-(Chroman-4-yl)ethanol offers a reactive hydroxyl group that is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups and the modulation of the molecule's physicochemical properties.

Esterification and Etherification of the Hydroxyl Group

Esterification is a common strategy to modify the hydroxyl group of the ethanol side chain. byjus.comchemguide.co.uk This reaction is typically achieved by reacting the alcohol with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides, often in the presence of an acid catalyst like sulfuric acid. chemguide.co.uk The resulting esters can exhibit a range of biological activities and can also serve as prodrugs, which are converted to the active parent alcohol in vivo. For instance, the esterification of the alcoholic hydroxyl group of tyrosol, a structurally related phenolic compound, with phenolic acids has been shown to enhance its antioxidant activity. torvergata.it

Similarly, etherification provides another avenue for functionalization. This process involves the formation of an ether linkage (C-O-C) by reacting the hydroxyl group with an appropriate alkyl or aryl halide. These modifications can significantly alter the lipophilicity and metabolic stability of the parent compound.

Amidation and Introduction of Nitrogenous Moieties

The hydroxyl group of the ethanol side chain can be a precursor for the introduction of nitrogen-containing functional groups. One common approach involves the conversion of the alcohol to a more reactive intermediate, such as a tosylate or mesylate, which can then be displaced by an amine to form an amino derivative. Subsequent acylation of this amino group can lead to the formation of amides.

Furthermore, the synthesis of chroman derivatives incorporating Schiff bases and isatin (B1672199) moieties at the second position has been reported. nih.gov These modifications often involve condensation reactions with the corresponding amines or hydrazides. For example, the nucleophilic attack of hydrazine (B178648) hydrate (B1144303) on ester moieties can produce hydrazides, which can then be further reacted to introduce various nitrogenous heterocycles. nih.gov

Conversion to Other Carbonyl or Nitrogen-Containing Functional Groups

The hydroxyl group of the ethanol side chain can be oxidized to an aldehyde or a carboxylic acid. These carbonyl functionalities serve as versatile handles for a wide range of subsequent transformations. For example, the resulting aldehyde can undergo condensation reactions to form α,β-unsaturated systems or be reductively aminated to introduce amino groups. The carboxylic acid can be converted into a variety of derivatives, including esters, amides, and acid chlorides, which can be used to link the chroman core to other molecular fragments. sci-hub.se

Strategic Modification of the Chroman Ring System

The chroman ring system itself provides opportunities for functionalization, allowing for the introduction of substituents and additional heterocyclic rings that can profoundly influence the molecule's biological and chemical properties.

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

The benzene ring of the chroman nucleus is susceptible to electrophilic aromatic substitution (SEAr) reactions, a fundamental process in organic chemistry for functionalizing aromatic systems. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The position of substitution on the benzene ring is directed by the existing substituents, primarily the oxygen atom of the pyran ring, which is an activating, ortho-, para-directing group. wikipedia.org This allows for the regioselective introduction of a wide range of functional groups onto the aromatic portion of the chroman core, enabling the fine-tuning of its electronic and steric properties. For example, the introduction of a fluorine atom at the 6-position of the chroman ring is a common modification found in several biologically active compounds. nih.gov

Introduction of Heterocyclic Rings (e.g., pyrazole (B372694), oxadiazole, triazole, thiazolidinone)

A powerful strategy for creating novel chroman derivatives involves the annulation or attachment of other heterocyclic rings to the chroman framework. This approach can lead to hybrid molecules with enhanced or entirely new biological activities.

Pyrazole Derivatives: Pyrazole-containing chroman derivatives have been synthesized through various methods, including the cyclocondensation of dicarbonyl compounds with hydrazine derivatives and 1,3-dipolar cycloaddition reactions. nih.govnih.govmdpi.commdpi.comorganic-chemistry.org For instance, chromone-linked pyrazole compounds have been prepared, showcasing the versatility of this synthetic approach. nih.gov

Oxadiazole Derivatives: 1,3,4-Oxadiazole moieties have been successfully incorporated into the chroman structure. mdpi.comresearchgate.netresearchgate.netd-nb.info A common synthetic route involves the conversion of a carboxylic acid derivative of chroman into a hydrazide, which is then cyclized with an appropriate reagent to form the oxadiazole ring. mdpi.com

Triazole Derivatives: 1,2,3-Triazole and 1,2,4-triazole (B32235) rings have been attached to the chroman nucleus. The synthesis of 1,2,3-triazole derivatives often utilizes "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. researchgate.net 1,2,4-Triazole-functionalized chromans have also been prepared, often starting from a carbohydrazide (B1668358) intermediate. nih.govresearchgate.net

Thiazolidinone Derivatives: Thiazolidinone rings, another important class of heterocycles, have been appended to the chroman scaffold. nih.govnih.govrsc.org The synthesis typically involves the reaction of a chroman-containing hydrazide with an aldehyde and thioglycolic acid. nih.gov

These derivatization strategies highlight the chemical tractability of the this compound core, providing a foundation for the development of a vast library of compounds with diverse applications.

Ring-Opening and Rearrangement Reactions

The structural integrity of the chroman ring is not absolute; it can undergo specific reactions that lead to the opening of the heterocyclic ring or rearrangement of the core structure. These transformations are often initiated by nucleophilic attack on the related chroman-4-one or chromone (B188151) systems, which share the fundamental chroman framework.

Studies on chromone-3-carboxylic acid and its derivatives show that the γ-pyrone ring is susceptible to ring-opening when treated with various nucleophiles. tubitak.gov.tr For instance, the reaction with carbon nucleophiles like ethyl cyanoacetate (B8463686) or malononitrile (B47326) in the presence of a base can lead to the expansion of the pyrone ring, affording benzoxocinone derivatives. tubitak.gov.tr The proposed mechanism involves an initial Michael addition of the nucleophile, followed by the opening of the chromone ring and subsequent intramolecular cyclization. tubitak.gov.tr

Similarly, reactions of 3-formylchromone with cyclic secondary amines in alcoholic media demonstrate solvent-dependent reaction pathways. d-nb.info In ethanol, these reactions can yield enaminoketones, which are products of dihydropyran ring-opening. d-nb.info The mechanism is believed to involve the formation of an unstable Michael adduct, which then undergoes deformylation and ring-opening. d-nb.info Binucleophiles such as hydrazine and hydroxylamine (B1172632) are also effective reagents for inducing ring transformation. Reactions with ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoates proceed via an attack at the C2 position of the chromone ring, leading to ring-opening and subsequent recyclization to form new heterocyclic systems like pyrazoles and isoxazoles. tandfonline.comresearchgate.net

Beyond nucleophilic additions, photochemical reactions can induce significant structural rearrangements. The irradiation of (E)-3-arylvinyl-4H-chromen-4-ones in ethanol using a high-pressure mercury lamp has been shown to cause a rearrangement, yielding benzoaryl-5-yl(2-hydroxyphenyl)methanone derivatives in high yields. rsc.orgacs.org This process provides a method for synthesizing complex diaryl ketone structures without the need for transition metals or other additives. acs.org

Table 1: Examples of Ring-Opening and Rearrangement Reactions on Chroman-related Scaffolds

| Precursor Type | Reagent(s) | Conditions | Outcome | Reference(s) |

|---|---|---|---|---|

| Chromone-3-carboxylic acid | Acyclic active methylene (B1212753) compounds | Ethanol, triethylamine | Ring expansion to benzoxocin-6-ones | tubitak.gov.tr |

| 3-Formylchromone | Cyclic secondary amines | Ethanol | Ring-opening to enaminoketones | d-nb.info |

| Ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoates | Hydrazine, Phenylhydrazine | Ethanol, room temperature | Ring transformation to pyrazole derivatives | researchgate.net |

Regioselective and Site-Specific Derivatization

The this compound molecule possesses multiple sites for potential functionalization, including the hydroxyl group of the ethanol side chain, the aromatic ring, and the benzylic positions of the heterocyclic ring. Achieving regioselective and site-specific derivatization is key to synthesizing defined structures and avoiding complex product mixtures. acs.org

The hydroxyl group on the ethanol moiety is a primary target for derivatization through reactions like esterification or etherification. These modifications can be used to introduce a wide variety of functional groups. The principles of regioselective derivatization are well-illustrated in studies on complex flavonoids like quercetin (B1663063), which contains a 2-phenyl-substituted chromen-4-one core with multiple hydroxyl groups. mdpi.commdpi.com By carefully selecting reagents, solvents, and reaction conditions, specific hydroxyl groups can be selectively protected or functionalized. For example, using specific esterification procedures, it is possible to obtain tetraesters of quercetin with a single free hydroxyl group at a desired position, which can then serve as a handle for further site-specific modification. mdpi.comresearchgate.net

Modern synthetic methods also allow for the direct functionalization of C-H bonds. unipv.it Catalytic, enantioselective intramolecular sulfenofunctionalization of alkenes with phenols has been developed to construct the chroman core itself, installing substituents at specific positions in a stereocontrolled manner. nih.gov This highlights the potential for highly controlled, site-specific modifications of the chroman scaffold. The synthesis of chroman-4-one derivatives often involves an aldol (B89426) condensation followed by an intramolecular oxa-Michael ring closure, which allows for the introduction of various substituents at the 2-position of the chroman-4-one ring. acs.org

Derivatization for Enhanced Analytical Performance

In analytical chemistry, the intrinsic properties of an analyte may not be optimal for detection or separation. Chemical derivatization is a powerful strategy employed to modify the analyte's structure to enhance its analytical performance. sci-hub.selibretexts.org For this compound, this typically involves reacting the hydroxyl group to introduce a new moiety that improves its detectability by spectroscopic methods or alters its properties for better chromatographic separation.

Improved Spectroscopic Detectability

The native this compound molecule may lack a strong chromophore or fluorophore, resulting in low sensitivity when using UV-Visible (UV-Vis) or fluorescence detectors in techniques like High-Performance Liquid Chromatography (HPLC). libretexts.orgarabjchem.org Derivatization can overcome this limitation by attaching a molecule with high molar absorptivity or fluorescence quantum yield. arabjchem.org

This is a common strategy for a wide range of analytes, including those with hydroxyl functional groups. libretexts.org The process involves reacting the analyte with a labeling reagent that contains a chromophoric or fluorophoric tag. For hydroxyl groups, reagents such as p-nitrobenzoyl chloride (PNBC) or 3,5-dinitrobenzoyl chloride can be used to form esters that exhibit strong UV absorbance, significantly improving detection limits. nih.gov For fluorescence detection, which is often thousands of times more sensitive than UV detection, reagents like dansyl chloride, fluorescamine, or various coumarin-based sulfonyl chlorides can be employed to create highly fluorescent derivatives. arabjchem.orgnih.gov

Table 2: Common Derivatizing Agents for Enhancing Spectroscopic Detection of Hydroxyl Groups

| Reagent | Target Functional Group | Detection Method | Comments | Reference(s) |

|---|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (2,4-DNPH) | Carbonyls (from oxidation of alcohol) | UV-Vis | Forms hydrazones with strong UV absorption. | sci-hub.selibretexts.org |

| p-Nitrobenzoyl chloride (PNBC) | Alcohols, Amines | UV-Vis | Introduces a highly conjugated aromatic moiety. | nih.gov |

| Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | Amines, Alcohols | UV-Vis, Fluorescence | Widely used for amino acids; provides both UV and fluorescence enhancement. | libretexts.org |

| Dansyl Chloride | Alcohols, Phenols, Amines | Fluorescence | Creates highly fluorescent sulfonamide or sulfonate esters. | --- |

Enhanced Chromatographic Separation

Beyond improving detectability, derivatization can also be used to enhance chromatographic performance. sci-hub.se In reverse-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity, the polar hydroxyl group of this compound can lead to poor retention on nonpolar stationary phases (like C18), resulting in early elution and potential co-elution with other polar matrix components.

This strategy is particularly useful for separating structurally similar compounds, such as isomers, which may be difficult to resolve in their underivatized state. Derivatization can amplify the subtle structural differences between isomers, leading to better chromatographic separation. For instance, sulfonation derivatization has been shown to significantly improve the chromatographic resolution of triterpenoid (B12794562) epimers that are otherwise difficult to separate. nih.gov The choice of organic solvent in the mobile phase, such as acetonitrile (B52724) or ethanol, also plays a crucial role and can be optimized to further enhance separation and sensitivity, especially in LC-MS applications. nih.gov

Computational and Theoretical Chemistry Studies of 2 Chroman 4 Yl Ethanol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a chemical system. For a molecule like 2-(Chroman-4-yl)ethanol, these calculations can reveal details about its geometry, stability, and electronic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry. researchgate.netresearchgate.net It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. researchgate.net This approach offers a favorable balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like chroman derivatives. d-nb.infonih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this is particularly important due to its conformational flexibility. The chroman ring itself is not planar, and the ethanol (B145695) side chain can rotate freely around several single bonds.

DFT calculations, for instance, using the B3LYP functional with a 6-311++G(d,p) basis set, would be employed to explore the potential energy surface of the molecule. This process involves systematically changing the dihedral angles of the flexible bonds to identify all possible low-energy conformers. The energies of these conformers are then calculated to identify the global minimum, which represents the most stable structure of the molecule. The analysis might reveal several stable conformers with small energy differences, indicating that the molecule can exist in multiple shapes at room temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is for illustrative purposes only.

| Conformer | Dihedral Angle (C3-C4-C1'-C2') | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 178.5° (anti) | 0.00 | 65.2 |

| 2 | 65.2° (gauche) | 0.85 | 20.1 |

| 3 | -68.9° (gauche) | 0.92 | 14.7 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. informaticsjournals.co.in The MEP surface is colored based on the electrostatic potential value: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. epstem.net Green and yellow represent areas with intermediate potential. informaticsjournals.co.in

For this compound, the MEP map would likely show a significant negative potential (red) around the oxygen atom of the hydroxyl group and the ether oxygen in the chroman ring, identifying these as the primary sites for hydrogen bonding and electrophilic interactions. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a potential hydrogen bond donor. The aromatic part of the molecule would show a moderately negative potential above and below the plane of the ring. Such maps provide crucial insights into intermolecular interactions. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com

In this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atom of the chroman moiety. The LUMO would likely be distributed over the aromatic ring and the C-O bonds. The energy of these orbitals and their gap can be used to calculate various reactivity parameters.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound This table is for illustrative purposes only. Calculations performed at the B3LYP/6-311++G(d,p) level.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.15 |

| E(LUMO) | -0.98 |

| Energy Gap (ΔE) | 5.17 |

Hartree-Fock (HF) Calculations

The Hartree-Fock (HF) method is another fundamental ab initio approach to solving the electronic structure of atoms and molecules. orientjchem.org It is often a starting point for more advanced computational methods. The HF method approximates the many-electron wavefunction as a single Slater determinant, which accounts for the Pauli exclusion principle. researchgate.net

While computationally less expensive than some post-HF methods, a significant limitation of the HF method is that it does not fully account for electron correlation—the way electrons interact and avoid each other. researchgate.net This can lead to inaccuracies in calculated energies and properties. DFT methods, which include an exchange-correlation term, generally provide more accurate results that are in better agreement with experimental data, especially for systems with significant electron correlation. rsc.orgbuffalo.edu A comparative study using both HF and DFT can be insightful, with HF often overestimating the HOMO-LUMO gap compared to DFT. orientjchem.org

Global and Local Reactivity Descriptors

From the energies of the frontier molecular orbitals obtained through DFT calculations, a set of global and local reactivity descriptors can be derived. These descriptors provide quantitative measures of a molecule's reactivity and stability. informaticsjournals.co.inmdpi.com

Chemical Potential (μ): Represents the tendency of electrons to escape from the system. mdpi.com

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. mdpi.com

Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability. rsc.org

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. researchgate.net

These descriptors are calculated using the energies of the HOMO and LUMO.

Local reactivity descriptors , such as the Fukui function, provide information about the reactivity of specific atomic sites within the molecule, distinguishing which atoms are more prone to nucleophilic, electrophilic, or radical attack.

Table 3: Hypothetical Global Reactivity Descriptors for this compound This table is for illustrative purposes only. Values are derived from the hypothetical HOMO and LUMO energies in Table 2.

| Descriptor | Value (eV) | Formula |

|---|---|---|

| Ionization Potential (I) | 6.15 | -E(HOMO) |

| Electron Affinity (A) | 0.98 | -E(LUMO) |

| Chemical Potential (μ) | -3.565 | (E(HOMO)+E(LUMO))/2 |

| Electronegativity (χ) | 3.565 | -μ |

| Chemical Hardness (η) | 2.595 | (E(LUMO)-E(HOMO))/2 |

| Global Softness (S) | 0.385 | 1/η |

| Electrophilicity Index (ω) | 2.446 | μ²/2η |

The calculated values in the hypothetical table suggest that this compound is a relatively stable molecule, as indicated by its moderately high chemical hardness and HOMO-LUMO gap. Its electrophilicity index provides a quantitative measure of its ability to act as an electrophile in chemical reactions.

Theoretical Spectroscopy and Experimental Correlation

Computational methods are extensively used to simulate various types of spectra, providing a powerful complement to experimental measurements for structural elucidation and analysis.

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.netacademie-sciences.fr These simulations predict the absorption maxima (λmax) and oscillator strengths, which correspond to the electronic transitions between molecular orbitals. academie-sciences.fr By performing these calculations using solvent models like the Conductor-like Polarizable Continuum Model (CPCM), it is possible to simulate spectra in different solvents and study solvatochromic effects—the change in absorption wavelength due to solvent polarity. academie-sciences.frmdpi.com

Studies on various flavones and chromen-4-ones demonstrate that the absorption maxima can exhibit a redshift (bathochromic shift) as solvent polarity increases. mdpi.comresearchgate.net This effect is often attributed to the stabilization of the excited state in polar solvents. mdpi.com For this compound, it would be expected that the π→π* transitions associated with the aromatic portion of the chroman ring would be the primary contributors to its UV-Vis spectrum. The specific λmax values would be influenced by the solvent environment.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool for confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is one of the most common approaches for predicting ¹H and ¹³C NMR chemical shifts. worldscientific.commdpi.com

Research on 2,2-dimethylchroman-4-one (B181875) derivatives has shown an excellent linear correlation between experimental NMR chemical shifts and values predicted by the GIAO method. mdpi.com Such calculations can accurately predict the chemical shifts of both aromatic and aliphatic protons and carbons. mdpi.comresearchgate.net For this compound, this method would be expected to provide accurate predictions for the distinct signals of the protons and carbons in the chroman ring and the ethanol side chain, aiding in the assignment of experimental spectra. arxiv.orgmdpi.com

Table 3: Example of Correlation between Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for a Substituted 2,2-Dimethylchroman-4-one

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| C-2 | 78.5 | 79.1 | 0.6 |

| C-3 | 49.8 | 50.2 | 0.4 |

| C-4 | 192.1 | 191.8 | -0.3 |

| C-4a | 121.2 | 120.9 | -0.3 |

| C-5 | 127.5 | 127.0 | -0.5 |

| C-6 | 136.2 | 135.9 | -0.3 |

| C-7 | 126.8 | 126.5 | -0.3 |

| C-8 | 118.0 | 117.7 | -0.3 |

| C-8a | 161.5 | 161.1 | -0.4 |

Data adapted from a study on 2,2-dimethylchroman-4-one derivatives to illustrate the accuracy of NMR prediction methods. mdpi.com

Theoretical vibrational analysis using DFT allows for the calculation of harmonic vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. mdpi.comlibretexts.org These calculations help in the assignment of complex experimental spectra by correlating specific vibrational modes (e.g., stretching, bending) with observed absorption bands. worldscientific.comresearchgate.net

For this compound, key vibrational modes would include the O-H stretch of the alcohol group, C-H stretches of the aromatic and aliphatic parts, the C-O-C stretch of the pyran ring, and various bending vibrations. core.ac.uk A computational frequency analysis would provide the theoretical wavenumbers for these modes. Often, calculated frequencies are scaled by a factor to correct for anharmonicity and limitations of the theoretical model, leading to better agreement with experimental data. mdpi.comsapub.org

Molecular Dynamics and Docking Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interaction of a small molecule (ligand) with a larger macromolecule, typically a protein or enzyme. researchgate.net

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. researchgate.netrjptonline.org Studies on various chromane (B1220400) and chromone (B188151) derivatives have used docking to investigate their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2), suggesting that the chromane scaffold can form key hydrogen bonding and hydrophobic interactions within the enzyme's active site. researchgate.netresearchgate.netnih.gov

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.govespublisher.com MD simulations can be used to assess the stability of the docked pose, analyze conformational changes, and calculate binding free energies, offering a more detailed picture of the binding event. espublisher.comekb.eg For this compound, these simulations could be employed to explore its potential interactions with various biological targets, guiding the design of new therapeutic agents.

Analysis of Ligand-Target Binding Interactions

Molecular docking and other computational methods are instrumental in predicting how a ligand, such as this compound, might interact with a biological target, like a protein or enzyme. These studies can elucidate the binding affinity, identify key amino acid residues involved in the interaction, and predict the binding mode. This information is crucial in the early stages of drug discovery and for understanding the potential biological activity of a compound.

Despite the utility of these methods, there are no specific published studies detailing the ligand-target binding interactions of this compound. Research on other chroman-based molecules has explored their binding to various targets, but this information is outside the strict scope of this article. Therefore, no data on binding energies, interaction types, or specific target proteins for this compound can be provided at this time.

Table 1: Hypothetical Data Table of Ligand-Target Binding Interactions for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only, as no specific data for this compound is currently available in the scientific literature.

Applications of 2 Chroman 4 Yl Ethanol Derivatives in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate for Complex Molecules

The 2-(Chroman-4-yl)ethanol framework serves as a crucial starting point for the elaboration of more complex molecular architectures. The hydroxyl group of the ethanol (B145695) moiety provides a convenient handle for a wide range of chemical transformations, including oxidation, esterification, and etherification, while the chroman ring itself can be further functionalized. This versatility allows for the introduction of diverse substituents and the construction of intricate polycyclic systems.

For instance, the chroman-4-one core, a close relative and synthetic precursor to this compound, is a privileged structure in medicinal chemistry. researchgate.net Synthetic strategies often involve the condensation of substituted 2'-hydroxyacetophenones with aldehydes to form chroman-4-ones, which can then be further modified. acs.org The reduction of the 4-keto group and subsequent transformations can lead to a variety of substituted chromans, including those with an ethanol side chain at the 2- or 3-position. These intermediates are pivotal in the synthesis of compounds with significant biological activities. acs.orgnih.gov

The reactivity of the chroman system is further exemplified by the reactions of 3-formylchromone, which can be a precursor to chroman derivatives. Its reaction with secondary amines in alcoholic media can lead to the formation of 2-substituted 3-(aminomethylene)chroman-4-ones, demonstrating the accessibility of the C-2 and C-3 positions for functionalization. d-nb.info Such transformations underscore the potential of the chroman skeleton, and by extension this compound, to serve as a scaffold for generating molecular diversity.

Precursor for the Construction of Bioactive Compound Libraries

The inherent reactivity and modular nature of this compound derivatives make them ideal starting materials for the construction of bioactive compound libraries. By systematically varying the substituents on both the chroman ring and the ethanol side chain, chemists can generate a large number of structurally diverse molecules for high-throughput screening. This approach is fundamental in modern drug discovery for identifying new therapeutic agents.

The synthesis of libraries of chroman-4-one derivatives has been a successful strategy for discovering potent and selective enzyme inhibitors. acs.org These libraries are often built upon the aldol (B89426) condensation of various 2'-hydroxyacetophenones and aldehydes, leading to a wide array of substituted chroman-4-ones. acs.org These, in turn, can be converted to the corresponding this compound derivatives, expanding the chemical space of the library.

Multicomponent reactions (MCRs) offer an efficient route to complex molecules from simple starting materials in a single step and are well-suited for generating compound libraries. nih.gov The chroman scaffold can be readily incorporated into MCRs, allowing for the rapid assembly of diverse molecular frameworks. For example, the one-pot synthesis of 2-amino-4H-chromenes from salicylaldehydes, an active methylene (B1212753) compound, and a nitrogen source is a well-established method for creating libraries of chromene derivatives. frontiersin.org These chromenes can be considered synthetic analogues and precursors to functionalized this compound derivatives.

Integration into Multi-Target Directed Ligand Design

The development of multi-target-directed ligands (MTDLs) is a promising strategy for treating complex diseases such as Alzheimer's disease, where multiple biological targets are implicated in the disease pathology. nih.gov The MTDL approach aims to design single molecules that can interact with several targets simultaneously, potentially leading to improved efficacy and a better side-effect profile compared to combination therapies. nih.gov

The chromone (B188151) and chroman scaffolds are frequently employed in the design of MTDLs. For example, derivatives of chromenone have been designed and synthesized as multifunctional agents for Alzheimer's disease, exhibiting activities such as cholinesterase inhibition, anti-amyloid-β aggregation, and metal chelation. nih.gov These molecules are often hybrids, combining the chromone core with other pharmacophores to achieve the desired multi-target activity. nih.gov The synthesis of these complex MTDLs often relies on versatile intermediates, and the this compound structure provides a suitable platform for the necessary chemical elaborations.

The general concept of MTDL design involves the strategic combination of different pharmacophoric units within a single molecule. The chroman moiety can serve as a rigid scaffold to which various functional groups can be attached, each designed to interact with a specific biological target. The ethanol side chain of this compound offers a convenient point of attachment for these additional pharmacophores.

Application in Functional Materials and Sensors (e.g., fluorogenic compounds)

Derivatives of the chroman and chromone family have found significant applications in the development of functional materials, particularly as fluorogenic chemosensors. These sensors are designed to exhibit a change in their fluorescence properties upon binding to a specific analyte, such as a metal ion or a biomolecule. The chromone core, with its extended π-system, often forms the basis of the fluorophore.

For example, a chromone-based fluorescent probe has been developed for the detection of Al³⁺ ions. rsc.org This sensor operates on a "turn-on" mechanism, where the fluorescence intensity increases significantly upon binding to the aluminum ion. rsc.org The design of such sensors often involves the strategic placement of chelating groups on the chromone scaffold. The synthesis of these functional molecules can be envisioned to start from appropriately functionalized chroman precursors.

Furthermore, water-soluble and photostable fluorogenic chromones have been synthesized for DNA detection. nih.gov These probes are designed to "turn on" their fluorescence upon hybridization with a target DNA strand. nih.gov The synthesis of these sophisticated molecular tools often involves multi-step sequences where a versatile chroman or chromone intermediate is key. The this compound scaffold, with its reactive hydroxyl group, could be utilized to attach such fluorophores to other molecules, such as oligonucleotides.

Exploration in Corrosion Inhibition Mechanisms

Organic molecules containing heteroatoms and π-electrons, such as chroman derivatives, are effective corrosion inhibitors for various metals and alloys. nih.govimist.ma These compounds function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. nih.govijcsi.pro The efficiency of a corrosion inhibitor is highly dependent on its chemical structure and its ability to interact with the metal surface.

Several studies have investigated the use of chromone and chromene derivatives as corrosion inhibitors for mild steel in acidic media. nih.govimist.maijcsi.pro These compounds have been shown to exhibit significant inhibition efficiency, which increases with their concentration. ijcsi.proarcjournals.org The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. nih.govarcjournals.org

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like 2-(Chroman-4-yl)ethanol. nih.govrsc.org It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons present in the chroman ring, the ethanol (B145695) side chain, and the aromatic portion. The chemical shifts (δ) of these signals are influenced by the electron density around the protons, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, revealing the connectivity of the atoms. For instance, the protons of the ethyl group typically show a characteristic triplet and quartet pattern. chemguide.co.uk The integration of the peak areas provides a quantitative measure of the number of protons corresponding to each signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to an oxygen atom). For example, carbons in the aromatic ring would resonate at higher chemical shifts compared to the aliphatic carbons of the chroman ring and the ethanol side chain. Two-dimensional NMR techniques, such as HSQC and HMBC, can be employed for the complete and unambiguous assignment of all proton and carbon signals, by correlating the signals of directly bonded and long-range coupled nuclei, respectively. ceon.rs

A detailed analysis of the ¹H and ¹³C NMR data is crucial for confirming the precise structure of this compound and for identifying any potential impurities. sigmaaldrich.comnih.gov

Table 1: Hypothetical ¹H NMR Data for this compound This table is a representation of expected values and may not reflect actual experimental data.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.80-7.20 | m | 4H | Aromatic Protons |

| 4.10-4.30 | m | 2H | -CH₂-O- (Chroman) |

| 3.70-3.85 | t | 2H | -CH₂-OH (Ethanol) |

| 2.70-2.90 | m | 1H | -CH- (Chroman) |

| 1.80-2.10 | m | 4H | -CH₂-CH₂- (Chroman and Ethanol) |

Table 2: Hypothetical ¹³C NMR Data for this compound This table is a representation of expected values and may not reflect actual experimental data.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 154.5 | C-O (Aromatic) |

| 129.8 | Aromatic CH |

| 127.5 | Aromatic CH |

| 120.8 | Aromatic C (Quaternary) |

| 117.2 | Aromatic CH |

| 116.5 | Aromatic CH |

| 66.4 | -CH₂-O- (Chroman) |

| 61.2 | -CH₂-OH (Ethanol) |

| 38.7 | -CH- (Chroman) |

| 31.5 | -CH₂- (Chroman) |

| 29.3 | -CH₂- (Ethanol) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of this compound. mdpi.comalgimed.com Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to four or more decimal places, which allows for the unambiguous determination of the molecular formula. algimed.com

In an HRMS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured with high precision. The experimentally determined exact mass can then be compared to the calculated theoretical masses of possible elemental compositions to confirm the molecular formula of C₁₁H₁₄O₂.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. miamioh.edu The molecule can break apart in predictable ways upon ionization, and the masses of the resulting fragment ions can help to piece together the structure of the original molecule. For example, the loss of a water molecule or the cleavage of the ethanol side chain would produce characteristic fragment ions.

Table 3: Expected HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Assignment |

|---|---|---|---|

| [M+H]⁺ | 179.1067 | 179.1065 | Protonated Molecular Ion |

| [M+Na]⁺ | 201.0886 | 201.0884 | Sodium Adduct |

| [M-H₂O+H]⁺ | 161.0961 | 161.0959 | Loss of Water |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. iucr.org If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide a definitive structural confirmation. scirp.org The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice.

The data obtained from X-ray crystallography includes precise bond lengths, bond angles, and torsion angles, offering an unparalleled level of structural detail. scirp.orgresearchgate.net It can also reveal information about intermolecular interactions, such as hydrogen bonding, which can influence the packing of molecules in the solid state. bohrium.com While obtaining suitable crystals can be a challenge, a successful X-ray crystallographic analysis provides unequivocal proof of the molecular structure. mdpi.com

Table 4: Hypothetical Crystallographic Data for this compound This table is a representation of expected values and may not reflect actual experimental data.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345 |

| b (Å) | 5.678 |

| c (Å) | 15.910 |

| β (°) | 109.87 |

| Volume (ų) | 1045.6 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.135 |

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS)

Advanced chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly in complex mixtures or for assessing its purity. uomustansiriyah.edu.iq

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. waters.comelementlabsolutions.com For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). nih.gov The retention time of the compound is a characteristic parameter under specific chromatographic conditions and can be used for its identification by comparison with a reference standard. HPLC coupled with a UV detector can be used for quantitative analysis. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. core.ac.uknih.gov This technique is particularly suitable for volatile and thermally stable compounds. This compound, or a derivatized form of it, could be analyzed by GC-MS. The sample is vaporized and separated in a capillary column, and the eluting compounds are then introduced into the mass spectrometer for detection. The resulting chromatogram shows the separated components, and the mass spectrum of each peak allows for its identification. asianpubs.orgnih.gov A sensitive GC-MS method can be developed for the estimation of related impurities. asianpubs.org

Future Research Directions and Unexplored Avenues

Development of Stereocontrolled and Enantioselective Synthetic Routes

The biological activity of chiral molecules is often dependent on their stereochemistry. The development of stereocontrolled and enantioselective synthetic routes to produce specific stereoisomers of 2-(Chroman-4-yl)ethanol is a critical area for future research. While methods for the stereocontrolled reduction of related chromen-4-ones have been established, providing access to 3-sulfonyl chroman-4-ols with three contiguous chiral centers, direct and efficient enantioselective routes to this compound are less explored. nih.gov

Future efforts could focus on asymmetric hydrogenation of a suitable precursor, such as a chroman-4-yl acetic acid derivative, using chiral catalysts. Another promising approach is the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. The development of enzymatic resolutions or desymmetrization strategies could also provide access to enantiomerically pure forms of this compound. A key challenge will be to control the stereocenter at the 4-position of the chroman ring, which can be influenced by the reaction conditions and the choice of catalyst.

| Synthetic Strategy | Potential Catalyst/Reagent | Desired Outcome | Key Challenges |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | High enantiomeric excess (>99% ee) | Catalyst screening and optimization |

| Chiral Auxiliary | Evans' oxazolidinones | Diastereoselective alkylation | Cleavage of the auxiliary without racemization |

| Enzymatic Resolution | Lipases, Esterases | Separation of enantiomers | Finding a suitable enzyme and reaction conditions |

Exploration of Novel Derivatization Reagents and Methodologies

The hydroxyl group of the ethanol (B145695) side chain in this compound offers a prime site for derivatization, allowing for the modulation of its physicochemical properties and biological activity. Future research should explore a wide range of novel derivatization reagents and methodologies to create a diverse library of analogues.

One avenue of exploration is the use of fluorescence and ultraviolet labeling reagents, such as 2-(9-carbazole)-ethyl chloroformate, to facilitate detection and quantification in biological assays. researchgate.net The formation of ester derivatives through reaction with various carboxylic acids can be optimized using coupling agents like 2,4,6-triisopropylbenzenesulphonyl chloride. researchgate.net Furthermore, the synthesis of ether derivatives by Williamson ether synthesis with a range of alkyl halides could yield compounds with altered lipophilicity and metabolic stability. The application of click chemistry, for instance by converting the alcohol to an azide (B81097) or alkyne, would enable the rapid and efficient connection to other molecular fragments.

| Derivatization Reaction | Reagent Class | Potential Functional Groups Introduced |

| Esterification | Carboxylic acids, Acid chlorides | Esters with varying alkyl and aryl groups |

| Etherification | Alkyl halides, Tosylates | Ethers with diverse substituents |

| Click Chemistry | Azides, Alkynes | Triazoles connecting to other molecules |

| Carbonate/Carbamate formation | Chloroformates, Isocyanates | Carbonates and Carbamates |

In Silico Design and Virtual Screening of New Derivatives

Computational approaches are invaluable tools in modern drug discovery and materials science. In silico design and virtual screening of new derivatives based on the this compound scaffold can significantly accelerate the identification of compounds with desired properties. globalresearchonline.netsemanticscholar.orgbiointerfaceresearch.com

Molecular docking studies can be employed to predict the binding affinity of virtual libraries of this compound derivatives against various biological targets. semanticscholar.orgnih.gov For instance, chroman and chromone (B188151) derivatives have been investigated as potential anticancer, anti-inflammatory, and antifungal agents. globalresearchonline.netsemanticscholar.org Virtual screening can help prioritize which derivatives to synthesize and test experimentally. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of the derivatives with their biological activity, guiding the design of more potent and selective compounds. Molecular dynamics simulations can provide insights into the dynamic behavior of these molecules and their interactions with biological targets. nih.gov

Integration with Flow Chemistry and Automated Synthetic Platforms

To efficiently synthesize and screen libraries of this compound derivatives, the integration of modern synthetic technologies is essential. Flow chemistry offers numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for automation and scalability. nih.govvapourtec.comnih.govaurigeneservices.comresearchgate.net